REACTION_SMILES
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[CH3:25][OH:26].[NH2:1][c:2]1[cH:3][c:4]([F:24])[c:5]([O:6][c:7]2[cH:8][c:9]([N:13]([CH3:14])[CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[n:10][cH:11][cH:12]2)[cH:22][cH:23]1>>[NH2:1][c:2]1[cH:3][c:4]([F:24])[c:5]([O:6][c:7]2[cH:8][c:9]([NH:13][CH3:14])[n:10][cH:11][cH:12]2)[cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CN(Cc1ccccc1)c1cc(Oc2ccc(N)cc2F)ccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(Cc1ccccc1)c1cc(Oc2ccc(N)cc2F)ccn1
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Name
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Type
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product
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Smiles
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CNc1cc(Oc2ccc(N)cc2F)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |